Acetylcorynoline

Beschreibung

This compound has been reported in Corydalis conspersa, Corydalis bungeana, and other organisms with data available.

Structure

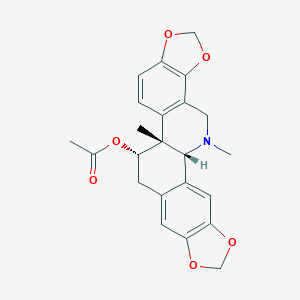

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHCFWFODBLSAP-WWNPGLIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172127 | |

| Record name | Corynoline, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18797-80-3 | |

| Record name | Acetylcorynoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18797-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcorynoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynoline, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18797-80-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCORYNOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZFQ6Y9RZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acetylcorynoline: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcorynoline, a bioactive alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily sourced from the traditional Chinese medicinal herb Corydalis bungeana, this compound has demonstrated a range of pharmacological activities, including anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of this compound, focusing on its natural origin, detailed protocols for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source: Corydalis bungeana

The primary natural source of this compound is the plant Corydalis bungeana Turcz., a perennial herb belonging to the Papaveraceae family. This plant has a long history of use in traditional Chinese medicine for treating inflammation, pain, and infections. This compound is one of several isoquinoline alkaloids found in C. bungeana, alongside related compounds such as corynoline and protopine. The concentration of these alkaloids can vary depending on factors such as the plant's geographical origin, harvest time, and processing methods.

Isolation and Purification of this compound from Corydalis bungeana

The isolation of this compound from Corydalis bungeana typically involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methodologies and provide a detailed guide for obtaining high-purity this compound.

Experimental Protocol 1: Extraction and Preliminary Fractionation

This protocol outlines the initial extraction of crude alkaloids from the dried aerial parts of Corydalis bungeana.

-

Plant Material Preparation: Begin with dried and powdered aerial parts of Corydalis bungeana.

-

Solvent Extraction:

-

Perform an exhaustive extraction of the plant material with 95% ethanol at a ratio of 1:10 (w/v) under reflux for 2 hours.

-

Repeat the extraction process twice to ensure a comprehensive extraction of the alkaloids.

-

Combine the ethanolic extracts and concentrate them under reduced pressure to yield a crude extract.

-

-

Acid-Base Extraction (Optional): To enrich the alkaloid content, the crude extract can be subjected to an acid-base extraction.

-

Dissolve the crude extract in a 2% hydrochloric acid solution.

-

Filter the acidic solution to remove any insoluble materials.

-

Adjust the pH of the filtrate to approximately 9-10 with ammonium hydroxide.

-

Extract the alkaline solution with chloroform or ethyl acetate multiple times.

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude alkaloid fraction.

-

-

Macroporous Resin Chromatography:

-

Dissolve the crude extract or alkaloid fraction in an appropriate solvent and apply it to a D101 macroporous resin column.

-

Elute the column sequentially with water, 30% ethanol, 60% ethanol, and 95% ethanol to remove impurities and enrich the alkaloid fraction. The 95% ethanol fraction is typically enriched with this compound.

-

Experimental Protocol 2: Chromatographic Purification

This protocol details the purification of this compound from the enriched alkaloid fraction using column chromatography.

-

Silica Gel Column Chromatography:

-

Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent like petroleum ether.

-

Sample Loading: Dissolve the enriched alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of chloroform-methanol. A typical gradient could be a stepwise increase in methanol concentration (e.g., 100:1, 50:1, 20:1, 10:1, v/v).

-

Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent system (e.g., chloroform:methanol 15:1) and visualizing agent (e.g., Dragendorff's reagent or UV light).

-

Compound Identification: Combine fractions containing the target compound based on TLC analysis and concentrate them. This compound is typically eluted after corynoline.

-

-

High-Speed Counter-Current Chromatography (HSCCC) (Alternative/Advanced Method):

-

HSCCC offers a more efficient purification method, avoiding irreversible adsorption onto a solid support.

-

Solvent System Selection: A two-phase solvent system is crucial for successful separation. A common system for alkaloid separation is petroleum ether-ethyl acetate-methanol-water. For this compound, a system of petroleum ether–ethyl acetate–methanol–water (5:5:2:8, v/v) with the addition of triethylamine to the upper phase and hydrochloric acid to the lower phase has been reported to be effective.

-

Operation: The crude or partially purified extract is subjected to HSCCC, and fractions are collected and analyzed by HPLC to identify and combine those containing pure this compound.

-

Quantitative Analysis by HPLC

The purity and quantity of the isolated this compound can be determined using a validated High-Performance Liquid Chromatography (HPLC) method.[1]

| Parameter | Specification |

| Column | ODS (C18), 5 µm particle size |

| Mobile Phase | Methanol : 15 mmol/L Potassium Dihydrogen Phosphate (pH 6.70) (70:30, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 289 nm |

| Column Temperature | Ambient |

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the HPLC analysis of this compound isolated from Corydalis bungeana.[1]

| Parameter | Value |

| Purity | 99.1% |

| Linear Range | 8.7 - 139.5 mg/L |

| Relative Standard Deviation (RSD) | 2.7% |

| Average Recovery | 97.2% |

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. The following sections detail the key pathways identified to date.

Inhibition of Microglia Activation via the EGFR/MAPK Signaling Pathway

Recent studies have elucidated the role of this compound in neuroinflammation. It has been shown to inhibit the activation of microglia, the resident immune cells of the central nervous system, by regulating the Epidermal Growth Factor Receptor (EGFR) / Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This inhibitory action helps to reduce the production of pro-inflammatory cytokines, thereby promoting functional recovery after spinal cord injury.[2]

Modulation of the Nrf2/ARE Pathway

This compound has also been reported to induce the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby mitigating cellular damage.

Acetylcholinesterase Inhibition

Preliminary studies have suggested that this compound may act as an acetylcholinesterase (AChE) inhibitor. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can have implications for cognitive function and neurodegenerative diseases. Further research is needed to fully characterize the mechanism and significance of this activity.

Conclusion

This compound, isolated from Corydalis bungeana, represents a promising natural product with well-defined anti-inflammatory and neuroprotective properties. The detailed isolation and analytical protocols provided in this guide offer a solid foundation for researchers to obtain this compound for further investigation. The elucidation of its activity through the EGFR/MAPK and Nrf2/ARE signaling pathways provides a molecular basis for its therapeutic potential. Continued research into the pharmacology of this compound is warranted to explore its full clinical utility in the treatment of inflammatory and neurodegenerative disorders.

References

- 1. [Preparation and simultaneous determination of corynoline and this compound in the herb of Corydalis bungeana] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [this compound inhibits microglia activation by regulating EGFR/MAPK signaling to promote functional recovery of injured mouse spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Acetylcorynoline in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcorynoline is a bioactive benzophenanthridine alkaloid found in various Corydalis species, plants with a long history in traditional medicine. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, starting from the primary metabolite L-tyrosine. Drawing upon research in Corydalis and related benzylisoquinoline alkaloid (BIA)-producing plants, this document details the enzymatic steps, key intermediates, and regulatory enzymes involved. While the complete pathway in Corydalis is yet to be fully elucidated, this guide synthesizes current knowledge to present a robust hypothetical pathway. It includes available quantitative data, generalized experimental protocols for enzyme characterization, and detailed pathway diagrams to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

The genus Corydalis is a rich source of structurally diverse and pharmacologically active benzylisoquinoline alkaloids (BIAs). Among these, this compound and its precursor, corynoline, have garnered significant interest for their wide range of biological activities, including anti-inflammatory and anti-cancer properties. Understanding the biosynthetic pathway of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches, offering an alternative to extraction from slow-growing plant sources. This guide delineates the proposed multi-step enzymatic conversion of L-tyrosine into this compound, providing a foundational understanding for future research and biotechnological applications.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a specialized branch of the well-established BIA pathway. It commences with the aromatic amino acid L-tyrosine and proceeds through a series of intermediates, including (S)-reticuline, (S)-stylopine, and protopine, to finally yield corynoline, which is then acetylated. The pathway involves a variety of enzyme families, including decarboxylases, hydroxylases, methyltransferases, oxidases, and an acetyltransferase.

From L-Tyrosine to (S)-Reticuline: The Central BIA Pathway

The initial steps of the pathway, leading to the central BIA intermediate (S)-reticuline, are shared among many alkaloid biosynthetic pathways.

-

Step 1: Conversion of L-Tyrosine to Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA). L-tyrosine serves as the primary precursor and is converted into two key building blocks, dopamine and 4-HPAA, through two parallel branches.

-

Dopamine arm: L-tyrosine is hydroxylated to L-DOPA by tyrosine hydroxylase (TH) and subsequently decarboxylated by DOPA decarboxylase (DDC) to form dopamine. Alternatively, L-tyrosine can be first decarboxylated to tyramine by tyrosine decarboxylase (TYDC) and then hydroxylated to dopamine by tyramine hydroxylase.

-

4-HPAA arm: L-tyrosine is transaminated to 4-hydroxyphenylpyruvic acid by tyrosine aminotransferase (TAT), which is then decarboxylated to 4-HPAA.

-

-

Step 2: Formation of (S)-Norcoclaurine. The first committed step in BIA biosynthesis is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), to yield (S)-norcoclaurine.

-

Step 3: Conversion of (S)-Norcoclaurine to (S)-Reticuline. A series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine to the pivotal intermediate (S)-reticuline.

-

(S)-norcoclaurine is O-methylated at the 6-hydroxyl group by norcoclaurine 6-O-methyltransferase (6OMT) to form (S)-coclaurine.

-

(S)-coclaurine is then N-methylated by coclaurine N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine.

-

A hydroxylation at the 3'-position of (S)-N-methylcoclaurine is catalyzed by the cytochrome P450 enzyme (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) to produce (S)-3'-hydroxy-N-methylcoclaurine.[1][2]

-

Finally, a 4'-O-methylation reaction, catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), generates (S)-reticuline.

-

Figure 1: Biosynthetic pathway from L-Tyrosine to (S)-Reticuline.

From (S)-Reticuline to Corynoline: The Benzophenanthridine Branch

(S)-Reticuline is a critical branch-point intermediate that can be channeled into various BIA subgroups. The formation of corynoline proceeds through the protoberberine and protopine pathways.

-

Step 4: Formation of (S)-Scoulerine. The berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine.[3][4] BBE-like enzymes are known to be involved in a variety of oxidative reactions in plant secondary metabolism.[5]

-

Step 5: Formation of (S)-Stylopine. (S)-Scoulerine undergoes two successive methylenedioxy bridge formations, catalyzed by cytochrome P450 enzymes, to form (S)-stylopine.

-

Cheilanthifoline synthase (CFS) converts (S)-scoulerine to (S)-cheilanthifoline.

-

Stylopine synthase (STS) then converts (S)-cheilanthifoline to (S)-stylopine. Both CFS and STS belong to the CYP719 family of cytochrome P450s.

-

-

Step 6: Conversion of (S)-Stylopine to Protopine. The conversion of (S)-stylopine to protopine involves N-methylation and subsequent hydroxylation.

-

(S)-stylopine is N-methylated by tetrahydroprotoberberine N-methyltransferase (TNMT) to form (S)-cis-N-methylstylopine.

-

(S)-cis-N-methylstylopine is then hydroxylated by N-methylstylopine 14-hydroxylase (MSH), a cytochrome P450 enzyme, to yield protopine.

-

-

Step 7: Protopine to Corynoline. This part of the pathway is less characterized but is proposed to proceed via a dihydrosanguinarine-like intermediate.

-

Protopine is hydroxylated at the 6-position by protopine 6-hydroxylase (P6H), another cytochrome P450 enzyme, to form 6-hydroxyprotopine.[2][6]

-

6-Hydroxyprotopine is thought to spontaneously rearrange and dehydrate to form dihydrosanguinarine.

-

Dihydrosanguinarine is then oxidized by dihydrobenzophenanthridine oxidase (DBOX) to sanguinarine.[1][7][8] The biosynthesis of corynoline likely follows a similar route from a protopine-like precursor, potentially involving further hydroxylations and rearrangements, although the specific enzymes have not been fully characterized in Corydalis.

-

Figure 2: Proposed pathway from (S)-Reticuline to Corynoline.

The Final Step: Acetylation of Corynoline

-

Step 8: Corynoline to this compound. The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group of corynoline. This reaction is catalyzed by an O-acetyltransferase, which utilizes acetyl-CoA as the acetyl donor. While the specific enzyme responsible for this transformation in Corydalis has not yet been identified, it is likely a member of the BAHD acyltransferase superfamily, which is known to be involved in the acylation of various plant secondary metabolites.

Figure 3: Final acetylation step to form this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited. Most studies have focused on the quantification of the final products in plant tissues or extracts. Transcriptomic and metabolomic analyses of Corydalis yanhusuo have provided valuable insights into the relative abundance of gene transcripts and metabolites, suggesting a correlation between the expression of BIA pathway genes and the accumulation of alkaloids.[1][2][6][7][9]

Table 1: Key Genes in the BIA Pathway Identified in Corydalis yanhusuo

| Gene Abbreviation | Enzyme Name | Putative Role in this compound Biosynthesis | Reference |

| 6OMT | Norcoclaurine 6-O-methyltransferase | Formation of (S)-coclaurine | [1][2][6] |

| CNMT | Coclaurine N-methyltransferase | Formation of (S)-N-methylcoclaurine | [1][2][6] |

| NMCH | (S)-N-methylcoclaurine 3'-hydroxylase | Formation of (S)-3'-hydroxy-N-methylcoclaurine | [1][2][6] |

| BBE | Berberine bridge enzyme | Formation of (S)-scoulerine | [1][2][6] |

| CFS | Cheilanthifoline synthase | Formation of (S)-cheilanthifoline | [1][2][6] |

| SPS | Stylopine synthase | Formation of (S)-stylopine | [1][2][6] |

| TNMT | Tetrahydroprotoberberine N-methyltransferase | Formation of (S)-cis-N-methylstylopine | [1][2][6][8] |

| MSH | N-methylstylopine 14-hydroxylase | Formation of protopine | [1][2][6] |

| P6H | Protopine 6-hydroxylase | Formation of 6-hydroxyprotopine | [1][2][6] |

Table 2: Kinetic Parameters of a Homologous Berberine Bridge Enzyme

While specific kinetic data for most Corydalis enzymes in this pathway are not available, data from homologous enzymes in other species can provide an estimate of their catalytic efficiency.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Berberine Bridge Enzyme | Eschscholzia californica | (S)-Reticuline | ~1.5 | ~0.5 | [3] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for the identification and characterization of the enzymes involved.

Gene Identification and Cloning

Workflow for Gene Identification and Cloning

Figure 4: Workflow for gene identification and cloning.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from Corydalis tissues known to accumulate this compound. High-quality RNA is then used for first-strand cDNA synthesis.

-

Candidate Gene Identification:

-

Homology-based approach: Degenerate primers are designed based on conserved sequences of known BIA biosynthetic enzymes from other plant species. These primers are used in PCR with the synthesized cDNA as a template.

-

Transcriptomic approach: RNA-Seq is performed on tissues with differential accumulation of this compound. Candidate genes are identified by searching the transcriptome data for sequences homologous to known alkaloid biosynthetic genes and by analyzing co-expression patterns with known pathway genes.[1][2][6][7][9]

-

-

Full-Length Gene Cloning: Rapid Amplification of cDNA Ends (RACE)-PCR is used to obtain the full-length sequences of the candidate genes.

-

Cloning into Expression Vectors: The full-length open reading frame of the candidate gene is amplified by PCR and cloned into a suitable expression vector for heterologous expression (e.g., pET vectors for E. coli or pYES vectors for yeast).

Heterologous Expression and Enzyme Characterization

Workflow for Enzyme Characterization

Figure 5: Workflow for heterologous expression and enzyme characterization.

Methodology:

-

Heterologous Expression: The expression construct is transformed into a suitable host organism, such as E. coli or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions. For cytochrome P450 enzymes, co-expression with a cytochrome P450 reductase is often necessary for activity.

-

Protein Purification: The recombinant protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.

-

In Vitro Enzyme Assays: The purified enzyme is incubated with the putative substrate(s) and any necessary co-factors (e.g., SAM for methyltransferases, NADPH for P450s, acetyl-CoA for acetyltransferases) in an appropriate buffer.

-

Product Identification: The reaction products are analyzed and identified using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the retention times and mass spectra with authentic standards.

-

Enzyme Kinetics: To determine the kinetic parameters (Km and kcat), enzyme assays are performed with varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.

Conclusion and Future Perspectives

This technical guide has outlined the proposed biosynthetic pathway of this compound, a complex and medicinally important alkaloid from Corydalis species. While significant progress has been made in identifying key enzymes in the upstream BIA pathway within this genus, the later steps leading to corynoline and the final acetylation to this compound remain to be fully elucidated. Future research should focus on the identification and characterization of the specific enzymes responsible for these transformations in Corydalis. The application of combined transcriptomic, proteomic, and metabolomic approaches will be instrumental in filling these knowledge gaps. A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of high-value pharmaceutical compounds.

References

- 1. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 4. A concerted mechanism for berberine bridge enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BBE-like enzymes - Wikipedia [en.wikipedia.org]

- 6. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs | PLOS One [journals.plos.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Metabolomic and evolutionary integration unveils medicinal potential in six Corydalis species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Blueprint of Acetylcorynoline: A Technical Guide to Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and potential derivatization of acetylcorynoline, a naturally occurring isoquinoline alkaloid with significant pharmacological interest. While a total synthesis from simple starting materials is not extensively documented in publicly available literature, this guide outlines the most feasible semi-synthetic approach, starting from the isolation of its precursor, corynoline. Furthermore, we explore prospective derivatization strategies to generate novel analogs for future drug discovery and development programs.

Synthesis of this compound: A Semi-Synthetic Approach

The primary route to obtaining this compound involves the extraction and isolation of its parent compound, corynoline, from natural sources, followed by a straightforward acetylation reaction. The herb Corydalis bungeana is a known rich source of both corynoline and this compound.

Isolation of Corynoline

The initial step involves the extraction of alkaloids from the dried and powdered plant material. A typical extraction protocol is summarized below.

Table 1: Summary of a General Protocol for the Isolation of Corynoline

| Step | Procedure | Details |

| 1 | Extraction | The powdered plant material is extracted with an organic solvent, typically methanol or ethanol, at room temperature or with gentle heating. This process is repeated multiple times to ensure exhaustive extraction. |

| 2 | Acid-Base Extraction | The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from other plant constituents. The extract is acidified, and non-alkaloidal components are removed by extraction with an immiscible organic solvent. The acidic aqueous layer is then basified, and the liberated alkaloids are extracted into an organic solvent like chloroform or dichloromethane. |

| 3 | Chromatographic Purification | The crude alkaloid mixture is then subjected to column chromatography over silica gel or alumina. A gradient elution system, often a mixture of chloroform and methanol, is employed to separate the individual alkaloids. Fractions are monitored by thin-layer chromatography (TLC). |

| 4 | Crystallization | Fractions containing pure corynoline are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent system (e.g., methanol/chloroform) to yield pure corynoline. |

Acetylation of Corynoline to this compound

Experimental Protocol: Acetylation of Corynoline

Objective: To synthesize this compound from corynoline via acetylation of the secondary hydroxyl group.

Materials:

-

Corynoline

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve corynoline (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine (used as a catalyst and acid scavenger).

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add acetic anhydride (1.1-1.5 equivalents) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Table 2: Hypothetical Quantitative Data for the Acetylation of Corynoline

| Parameter | Value |

| Reactants | |

| Corynoline (MW: 367.42 g/mol ) | 1.0 g |

| Acetic Anhydride (MW: 102.09 g/mol ) | ~0.33 mL (1.2 eq) |

| Product | |

| This compound (MW: 409.46 g/mol ) | |

| Theoretical Yield | ~1.11 g |

| Hypothetical Yield | 85-95% |

| Spectroscopic Data (Expected) | |

| 1H NMR | Appearance of a new singlet around δ 2.0-2.2 ppm corresponding to the acetyl methyl protons. A downfield shift of the proton attached to the carbon bearing the newly formed ester. |

| 13C NMR | Appearance of a new carbonyl carbon signal around δ 170 ppm and a new methyl carbon signal around δ 21 ppm. |

| Mass Spectrometry (ESI+) | [M+H]+ at m/z 410. |

Derivatization of this compound: A Prospective Outlook

The development of novel therapeutic agents often relies on the synthesis of derivatives of a lead compound to explore the structure-activity relationship (SAR). While specific derivatization of this compound is not well-documented, its structure offers several key functional groups that can be targeted for modification.

Figure 1: Potential Sites for Derivatization of this compound

Caption: Potential sites for chemical modification of the this compound scaffold.

Modification of the Aromatic Ring (Site A)

The aromatic ring of the isoquinoline core is a prime target for introducing new substituents to modulate biological activity and physicochemical properties.

-

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could be explored. The directing effects of the existing substituents would need to be considered to predict the regioselectivity of these reactions.

Modification of the Methylenedioxy Group (Site B)

-

Ring Opening: The methylenedioxy bridge can be cleaved under certain conditions to yield a catechol (dihydroxy) functionality. These hydroxyl groups can then be further functionalized, for example, through etherification or esterification, to generate a variety of analogs.

Modification of the Tertiary Amine (Site C)

-

Quaternization: Reaction with alkyl halides would lead to the formation of quaternary ammonium salts. This modification would introduce a permanent positive charge, which could significantly alter the compound's solubility, cell permeability, and receptor-binding properties.

-

N-Oxide Formation: Oxidation of the tertiary amine would yield the corresponding N-oxide, a common metabolite of many amine-containing drugs, which may possess its own unique biological activity profile.

Modification of the Ester Group (Site D)

-

Hydrolysis: Basic or acidic hydrolysis of the acetyl group would regenerate corynoline.

-

Transesterification: Reaction with different alcohols in the presence of an acid or base catalyst could be used to introduce a variety of ester functionalities, allowing for the exploration of the impact of the ester group's size and electronics on biological activity.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for the synthesis and derivatization of this compound, as well as a simplified representation of a potential signaling pathway that could be modulated by these compounds, given the known anti-inflammatory and neuroprotective effects of related alkaloids.

Figure 2: General Workflow for the Semi-Synthesis of this compound

Caption: A flowchart illustrating the key steps in the semi-synthesis of this compound.

Figure 3: Proposed Workflow for Derivatization and Biological Evaluation

Caption: A logical workflow for the generation and evaluation of novel this compound derivatives.

Figure 4: Simplified Representation of a Potential Signaling Pathway

Caption: A hypothetical signaling pathway potentially modulated by this compound derivatives.

Conclusion

This compound presents an intriguing scaffold for the development of new therapeutic agents. While its total synthesis remains a challenge, the semi-synthetic approach from the readily available natural product corynoline is a practical and efficient strategy. The potential for derivatization at multiple sites on the molecule opens up a vast chemical space for the generation of novel analogs. Future research focused on the synthesis and biological evaluation of such derivatives is warranted to fully explore the therapeutic potential of this class of isoquinoline alkaloids. This guide provides a foundational framework for researchers to embark on such investigations.

Acetylcorynoline: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcorynoline is a bioactive alkaloid predominantly isolated from plants of the Corydalis genus, such as Corydalis ambigua and Corydalis bungeana.[1] This compound has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and neuroprotective activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological effects, and the experimental methodologies used to elucidate its functions.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₃NO₆ | [1] |

| Molecular Weight | 409.43 g/mol | [1] |

| CAS Number | 18797-80-3 | [1] |

| IUPAC Name | (5bR,6S,12bR)-5b,13-Dimethyl-5b,6,7,12b,13,14-hexahydro-2H,10H-[1][3]benzodioxolo[5,6-c][1][3]dioxolo[4,5-i]phenanthridin-6-yl acetate | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Solubility | Soluble in DMSO (40 mg/mL, 97.69 mM) | [4] |

| Purity | Commercially available up to 99.98% | [4] |

Spectral Data: While specific spectral data charts are not widely published, analytical techniques such as Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR have been used to characterize this compound.[2]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.

Anti-inflammatory Effects

This compound has been shown to possess significant anti-inflammatory properties. It can inhibit the maturation of bone marrow-derived dendritic cells in mice and is cytotoxic only at concentrations greater than 20 μM.[1] A key mechanism of its anti-inflammatory action involves the suppression of the EGFR/MAPK signaling pathway.

Neuroprotective Effects

This compound has demonstrated potential as a neuroprotective agent, particularly in models of Parkinson's disease. Studies using the nematode Caenorhabditis elegans have shown that this compound can attenuate dopaminergic neuron degeneration and reduce α-synuclein aggregation.[3] The proposed mechanism for these effects involves the modulation of apoptosis-related genes.

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted to study the biological effects of this compound.

In Vitro Anti-inflammatory Assay in BV2 Microglia Cells

This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

1. Cell Culture and Treatment:

-

Culture BV2 microglia cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in appropriate plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction).

-

Pre-treat cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours for cytokine measurement).

2. Measurement of Cytokine Production (ELISA):

-

Collect the cell culture supernatants after treatment.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits, following the manufacturer's instructions.

3. Western Blot Analysis for Signaling Proteins:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-p38, total p38, IκBα) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an ECL detection system.

Neuroprotection Assay in Caenorhabditis elegans

This protocol provides a framework for assessing the neuroprotective effects of this compound in a C. elegans model of Parkinson's disease.

1. Worm Maintenance and Synchronization:

-

Maintain C. elegans strains (e.g., a strain expressing GFP in dopaminergic neurons) on NGM plates seeded with E. coli OP50.

-

Synchronize worm populations by standard bleaching methods to obtain a population of age-matched L1 larvae.

2. Drug Treatment and Neurotoxin Exposure:

-

Grow synchronized worms to the young adult stage.

-

Expose the worms to a neurotoxin such as 6-hydroxydopamine (6-OHDA) to induce dopaminergic neurodegeneration.

-

Concurrently treat the worms with different concentrations of this compound dissolved in the M9 buffer.

3. Assessment of Neurodegeneration:

-

After the treatment period, mount the worms on agarose pads.

-

Visualize the dopaminergic neurons using a fluorescence microscope.

-

Score the number of intact, degenerating, and lost neurons in each worm.

4. Behavioral Assays (e.g., Paralysis Assay):

-

For models involving α-synuclein aggregation leading to paralysis, transfer worms to liquid culture or NGM plates containing the test compounds.

-

At regular intervals, score the number of paralyzed versus moving worms. A worm is considered paralyzed if it does not move when prodded.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and emerging neuroprotective properties. Its mechanisms of action, involving the modulation of key signaling pathways such as EGFR/MAPK and NF-κB, make it an attractive candidate for further investigation in the context of inflammatory and neurodegenerative diseases. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this compound. Further research is warranted to fully elucidate its physical and chemical characteristics and to develop more detailed, standardized protocols for its biological evaluation.

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

Acetylcorynoline: A Technical Guide to its Neuroprotective Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetylcorynoline (ACN) is a major alkaloid component derived from the traditional Chinese medicinal herb Corydalis bungeana.[1] Initially recognized for its anti-inflammatory properties, emerging research has illuminated its significant neuroprotective potential, positioning it as a promising candidate for therapeutic development in the context of neurodegenerative diseases and acute neuronal injury.[1] This technical guide provides an in-depth analysis of the core molecular mechanisms through which this compound exerts its neuroprotective effects. The primary mechanisms identified include potent anti-inflammatory activity through inhibition of microglia activation, suppression of neuronal apoptosis, and enhancement of proteasomal degradation of protein aggregates. This document synthesizes current findings, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Neuroprotective Mechanisms

This compound's neuroprotective capacity is multifaceted, primarily revolving around the attenuation of neuroinflammation and the inhibition of apoptotic cell death.

Anti-Inflammatory Action via Microglia Modulation

A key aspect of ACN's neuroprotective effect is its ability to suppress microglia-mediated neuroinflammation. In models of spinal cord injury (SCI), ACN has been shown to significantly reduce the activation of microglia, the resident immune cells of the central nervous system (CNS).[2]

The primary mechanism for this anti-inflammatory effect is the inhibition of the Epidermal Growth Factor Receptor (EGFR)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] Upon inflammatory stimuli, such as lipopolysaccharide (LPS) or injury, the EGFR/MAPK pathway is activated in microglia, leading to the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2] These cytokines perpetuate the inflammatory cascade and contribute to secondary neuronal damage. This compound directly inhibits the activation of this pathway, leading to a downstream reduction in pro-inflammatory cytokine levels and a decrease in microglia-mediated toxicity.[2]

Anti-Apoptotic Effects

This compound demonstrates significant anti-apoptotic capabilities, protecting neurons from programmed cell death induced by neurotoxic insults. Studies using Caenorhabditis elegans models of Parkinson's disease show that ACN attenuates the degeneration of dopaminergic neurons.[1]

This protective effect is achieved through at least two distinct mechanisms:

-

Suppression of Pro-Apoptotic Gene Expression: ACN has been found to decrease the expression of egl-1, a key pro-apoptotic gene in C. elegans.[1] The EGL-1 protein is a BH3-only protein that is crucial for initiating the apoptotic cascade. By downregulating its expression, ACN effectively suppresses the intrinsic apoptosis pathway.

-

Enhancement of Proteasome Activity: ACN increases the expression of rpn-5, a subunit of the 26S proteasome.[1] This enhancement of proteasome activity facilitates the clearance of misfolded and aggregated proteins, such as α-synuclein, which are hallmarks of synucleinopathies like Parkinson's disease.[1] This action reduces cellular stress and prevents the initiation of apoptosis triggered by protein aggregation.

Quantitative Data Summary

The neuroprotective and anti-inflammatory effects of this compound have been quantified in several experimental models. The data below is summarized from key studies.

Table 1: In Vivo Efficacy of this compound in a Rat SCI Model

| Parameter | SCI Control Group | SCI + ACN (40 mg/kg) | Outcome | Reference |

|---|---|---|---|---|

| BBB Score | Significantly lower than Sham | Significantly increased | Improved motor function recovery | [2] |

| Spinal Cord Injury Area | Large lesion area | Significantly reduced | Promoted tissue repair | [2] |

| Activated Microglia | High number | Significantly lowered | Reduced neuroinflammation | [2] |

| Pro-inflammatory Cytokines | High levels (TNF-α, IL-6, IL-1β) | Significantly lowered | Attenuated inflammatory response |[2] |

Table 2: In Vitro Efficacy of this compound in LPS-Treated BV2 Microglia

| Parameter | LPS Control Group | LPS + ACN (1, 2, 4 µmol/L) | Outcome | Reference |

|---|---|---|---|---|

| Cell Activation | High | Significantly lowered (dose-dependent) | Inhibited microglia activation | [2] |

| Inflammatory Cytokines | High production | Significantly lowered (dose-dependent) | Reduced inflammatory cytokine release | [2] |

| EGFR/MAPK Pathway | Activated | Inhibited | Pathway modulation confirmed |[2] |

Table 3: Neuroprotective Effects of this compound in C. elegans Parkinson's Models

| Parameter | 6-OHDA Control Group | 6-OHDA + ACN | Outcome | Reference |

|---|---|---|---|---|

| Dopaminergic Neuron Degeneration | Significant degeneration | Significantly decreased | Protected dopaminergic neurons | [1] |

| α-synuclein Aggregation | Present | Prevented | Reduced toxic protein aggregates | [1] |

| Dopamine Levels | Reduced | Restored | Restored neurotransmitter levels | [1] |

| Lifespan | Shortened | Prolonged | Improved overall survival |[1] |

Experimental Protocols and Methodologies

The following sections detail the methodologies employed in the studies cited, providing a framework for replication and further investigation.

In Vivo Model: Rat Spinal Cord Injury (SCI)

-

Animal Model: Adult male Sprague-Dawley (SD) rats were used.

-

Surgical Procedure: A moderate contusive SCI was induced using a spinal cord impactor device at a specific thoracic level (e.g., T10). A sham group underwent laminectomy without the contusion.

-

Treatment Protocol: this compound was administered via intraperitoneal (i.p.) injection at various concentrations (e.g., 10, 20, 40 mg/kg) shortly after injury and continued for a defined period. The control group received vehicle injections.

-

Behavioral Assessment: Motor function recovery was evaluated at multiple time points post-injury using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.

-

-

HE Staining: Hematoxylin and eosin staining was used to measure the area of spinal cord injury.

-

Immunofluorescence: Staining for markers of activated microglia (e.g., CD11b/CD68) was performed to quantify neuroinflammation.

-

PCR and ELISA: Quantitative PCR and ELISA assays were used to measure the mRNA and protein levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the tissue.

-

Western Blotting: Protein levels of key signaling molecules (e.g., EGFR, p-MAPK) were assessed to confirm pathway inhibition.[2]

-

In Vitro Model: Microglia-Mediated Neuroinflammation

-

Cell Culture: The BV2 microglial cell line was used. Cells were cultured in standard DMEM supplemented with 10% FBS and antibiotics.

-

Inflammatory Challenge: To induce an inflammatory response, BV2 cells were treated with lipopolysaccharide (LPS) (e.g., 100 ng/mL).

-

Treatment Protocol: this compound was co-administered with LPS at various concentrations (e.g., 1, 2, 4 µmol/L). A control group received an equivalent volume of the vehicle (DMSO).

-

Outcome Measures:

-

Immunofluorescence: Staining was used to visually assess markers of BV2 cell activation.

-

PCR: Quantitative PCR was performed to measure the mRNA expression of pro-inflammatory cytokines.

-

Western Blotting: The activation state of the EGFR/MAPK signaling pathway was confirmed by measuring the phosphorylation of key pathway proteins.[2]

-

In Vivo Model: C. elegans Model of Parkinson's Disease

-

Strains: Specific C. elegans strains were utilized, including the BZ555 strain (which expresses GFP in dopaminergic neurons to visualize degeneration) and the OW13 strain (which expresses human α-synuclein in muscle cells to model aggregation).[1]

-

Neurotoxicity Induction: Dopaminergic neuron degeneration was induced by treating the worms with the neurotoxin 6-hydroxydopamine (6-OHDA).

-

Treatment Protocol: Worms were maintained on plates containing various concentrations of this compound. Toxicity of ACN itself was first ruled out at concentrations up to 10 mM.[1]

-

Outcome Measures:

-

Microscopy: Dopaminergic neurons in BZ555 worms were visualized and counted using fluorescence microscopy to quantify neurodegeneration. α-synuclein aggregates in OW13 worms were also visualized.

-

Behavioral Assays: Food-sensing behavior, an indicator of dopaminergic function, was assessed.

-

Biochemical Analysis: Dopamine levels were measured using techniques like HPLC.

-

Lifespan Assay: The survival rate of the worms was monitored over time to determine the effect on lifespan.

-

Gene Expression Analysis: The expression levels of target genes like egl-1 and rpn-5 were quantified.[1]

-

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent, operating through well-defined anti-inflammatory and anti-apoptotic mechanisms. Its ability to inhibit the EGFR/MAPK pathway in microglia and suppress apoptosis via downregulation of egl-1 and enhancement of proteasome activity provides a strong rationale for its therapeutic potential in a range of neurological disorders. The quantitative data from both in vivo and in vitro models consistently support its efficacy in reducing neuronal damage and functional impairment.

Future research should focus on:

-

Pharmacokinetics and Blood-Brain Barrier Penetration: Rigorous studies are needed to characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ACN and its ability to effectively cross the blood-brain barrier.

-

Efficacy in Mammalian Models of Neurodegeneration: While the C. elegans data is promising, validation in mammalian models of Parkinson's disease (e.g., MPTP or 6-OHDA-lesioned rodents) is a critical next step.

-

Target Engagement Studies: Developing assays to directly measure the engagement of ACN with its molecular targets (e.g., components of the EGFR/MAPK pathway) in the CNS will be crucial for optimizing dosing and confirming its mechanism of action in more complex systems.

-

Safety and Toxicology: Comprehensive toxicology studies are required to establish a safe therapeutic window for clinical development.

By addressing these areas, the full therapeutic potential of this compound as a novel treatment for neurodegenerative diseases and neuronal injury can be thoroughly evaluated.

References

- 1. This compound attenuates dopaminergic neuron degeneration and α-synuclein aggregation in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [this compound inhibits microglia activation by regulating EGFR/MAPK signaling to promote functional recovery of injured mouse spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylcorynoline's Anti-inflammatory Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcorynoline, a major alkaloid derived from the traditional Chinese medicinal herb Corydalis bungeana, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular signaling pathways modulated by this compound in its attenuation of inflammatory responses. The primary focus is on its well-documented role in the regulation of the Epidermal Growth Factor Receptor (EGFR)/Mitogen-Activated Protein Kinase (MAPK) pathway and its connection to the broader cholinergic anti-inflammatory pathway, including the Nuclear Factor-kappa B (NF-κB) signaling cascade. While direct evidence for this compound's interaction with the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) and Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathways is still emerging, their established role in cholinergic anti-inflammatory signaling will be discussed in context.

Data Presentation

The anti-inflammatory effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the available data on its activity.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration (μmol/L) | Target Cytokines/Mediators | Observed Effect | Citation(s) |

| BV2 microglia | Lipopolysaccharide (LPS) (100 ng/mL) | 1, 2, 4 | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Significant reduction in cytokine levels and microglial activation. | [1] |

| Dendritic cells (DCs) | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-6, IL-12p70 | Significant inhibition of cytokine secretion. | [2] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Injury/Inflammatory Stimulus | This compound Dosage (mg/kg) | Outcome Measures | Observed Effect | Citation(s) |

| Rat | Spinal Cord Injury (SCI) | 10, 20, 40 (intraperitoneal injection) | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), microglial activation | Reduced levels of pro-inflammatory cytokines and decreased number of activated microglia. | [1] |

Core Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling cascades involved in the inflammatory response.

EGFR/MAPK Signaling Pathway

The most clearly elucidated mechanism of this compound's anti-inflammatory action is its inhibition of the EGFR/MAPK signaling pathway.[1] Network pharmacology analysis has identified EGFR as a primary target of this compound.[1] In inflammatory conditions, the activation of EGFR can lead to the phosphorylation of downstream kinases in the MAPK cascade, such as Extracellular signal-regulated kinase (ERK), which in turn promotes the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of the EGFR/MAPK pathway in both injured spinal cord tissue and LPS-treated microglial cells.[1]

NF-κB Signaling Pathway

This compound has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced activation of IκB kinase (IKK).[2] The IKK complex is a critical upstream regulator of the NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IKK phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of a wide range of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. By inhibiting IKK, this compound effectively blocks the activation of NF-κB and the subsequent expression of these inflammatory mediators.

Cholinergic Anti-inflammatory Pathway Context: JAK-STAT and PI3K-Akt

While direct studies on this compound's effects on the JAK-STAT and PI3K-Akt pathways are limited, its role as a cholinergic agent suggests potential interactions. The cholinergic anti-inflammatory pathway is a well-established neuro-immune axis where acetylcholine, acting through nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, inhibits the production of pro-inflammatory cytokines. This pathway is known to involve the activation of the JAK2/STAT3 and PI3K/Akt signaling cascades.

-

JAK-STAT Pathway: Activation of α7nAChR can lead to the phosphorylation of JAK2, which in turn phosphorylates and activates STAT3. Activated STAT3 can then upregulate the expression of anti-inflammatory genes and suppress the activity of pro-inflammatory transcription factors.

-

PI3K-Akt Pathway: The PI3K/Akt pathway is another downstream effector of α7nAChR activation. This pathway is involved in promoting cell survival and can also modulate inflammatory responses, in part by inhibiting the activity of glycogen synthase kinase 3β (GSK3β), a pro-inflammatory kinase.

Future research is warranted to directly investigate the role of this compound in modulating the JAK-STAT and PI3K-Akt pathways as part of its anti-inflammatory mechanism.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects. Specific details may vary between studies.

In Vitro Microglia Activation Assay

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated microglial cells.

Cell Line: BV2 murine microglial cell line.

Protocol:

-

Cell Culture: BV2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. The cells are then pre-treated with varying concentrations of this compound (e.g., 1, 2, and 4 μmol/L) or vehicle (DMSO) for a specified period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression Analysis: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of TNF-α, IL-6, and IL-1β.

-

Western Blot Analysis: Cell lysates are prepared, and Western blotting is performed to analyze the phosphorylation status of key signaling proteins in the EGFR/MAPK and NF-κB pathways (e.g., p-EGFR, p-ERK, p-IκBα).

In Vivo Spinal Cord Injury (SCI) Model

Objective: To evaluate the anti-inflammatory and neuroprotective effects of this compound in a rat model of SCI.

Animal Model: Adult male Sprague-Dawley rats.

Protocol:

-

SCI Induction: A moderate contusive SCI is induced at a specific thoracic level (e.g., T10) using a spinal cord impactor device under anesthesia. Sham-operated animals undergo laminectomy without the contusion injury.

-

Treatment: Following SCI, rats are randomly assigned to treatment groups and receive daily intraperitoneal injections of this compound at different doses (e.g., 10, 20, 40 mg/kg) or vehicle for a specified duration.

-

Behavioral Assessment: Motor function recovery is assessed at regular intervals using a standardized locomotor rating scale, such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.

-

Histological Analysis: At the end of the treatment period, animals are euthanized, and the spinal cord tissue is harvested. The lesion size and tissue sparing are evaluated using histological staining methods like Hematoxylin and Eosin (H&E).

-

Immunofluorescence: Spinal cord sections are stained with antibodies against markers of microglial activation (e.g., Iba1, CD68) and inflammatory cells to assess the extent of neuroinflammation.

-

Biochemical Analysis: Spinal cord tissue homogenates are used to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA and to analyze the activation of signaling pathways (e.g., EGFR/MAPK) by Western blotting.

Conclusion

This compound demonstrates significant anti-inflammatory properties by directly targeting the EGFR/MAPK and NF-κB signaling pathways. Its mechanism of action aligns with the broader cholinergic anti-inflammatory pathway, suggesting a potential for multifaceted immunomodulation. The available data underscores the therapeutic potential of this compound for inflammatory and neuroinflammatory conditions. Further research is required to fully elucidate its interaction with the JAK-STAT and PI3K-Akt pathways and to establish a more comprehensive quantitative profile of its anti-inflammatory efficacy. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic application of this compound.

References

Acetylcorynoline: A Technical Guide on its Pro-Apoptotic and c-Myc Regulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcorynoline (ACN), a natural compound derived from Corydalis ambigua, has emerged as a potential therapeutic agent in oncology. This document provides an in-depth technical overview of the molecular mechanisms underlying ACN's anti-cancer effects, with a primary focus on its ability to induce apoptosis and its interplay with the c-Myc signaling pathway. While ACN's pro-apoptotic activity is well-documented, its direct influence on proteasome activity remains an area for future investigation. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the known signaling pathways to support further research and drug development efforts.

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies.[1] Natural compounds are a promising source for new anti-cancer agents due to their potential for lower toxicity.[2] this compound (ACN) is an alkaloid that has demonstrated anti-inflammatory and anti-cancer properties.[2] Recent studies have elucidated its role in inducing apoptosis and cell cycle arrest in colon cancer cells, primarily through the modulation of the c-Myc oncogene.[1][3] This guide synthesizes the current understanding of ACN's mechanism of action, providing a technical resource for the scientific community.

This compound's Effect on Apoptosis

ACN has been shown to be a potent inducer of apoptosis in colon cancer cell lines.[3] This programmed cell death is a critical mechanism for eliminating cancerous cells and is a primary target for many chemotherapeutic agents.

Quantitative Analysis of Apoptosis Induction

The pro-apoptotic effects of ACN have been quantified using various assays, demonstrating a dose-dependent increase in apoptotic cell populations.

Table 1: Effect of this compound on Apoptosis in Colon Cancer Cells

| Cell Line | ACN Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+) | Fold Increase in Cleaved PARP | Fold Increase in Cleaved Caspase-3 |

| HCT116 | 0 | Baseline | 1.0 | 1.0 |

| 50 | Increased | Increased | Increased | |

| 100 | Significantly Increased | Significantly Increased | Significantly Increased | |

| HT-29 | 0 | Baseline | 1.0 | 1.0 |

| 50 | Increased | - | - | |

| 100 | Significantly Increased | - | - |

Data summarized from findings indicating a dose-dependent increase in apoptosis markers.[3][4]

Experimental Protocol: Annexin V/PI Apoptosis Assay

The following protocol outlines the methodology used to quantify apoptosis via flow cytometry.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[5][6]

Procedure:

-

Cell Seeding: Seed 1 x 10⁶ cells in a T25 flask and culture for 24 hours.

-

Treatment: Treat cells with varying concentrations of ACN (e.g., 0, 50, 100 µM) for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

-

Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.[5]

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule Enhancement of 20S Proteasome Activity Targets Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]

- 4. c-Myc is targeted to the proteasome for degradation in a SUMOylation-dependent manner, regulated by PIAS1, SENP7 and RNF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma | Semantic Scholar [semanticscholar.org]

- 6. Aggresome induction by proteasome inhibitor bortezomib and alpha-tubulin hyperacetylation by tubulin deacetylase (TDAC) inhibitor LBH589 are synergistic in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Dopaminergic Profile of Acetylcorynoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcorynoline, a prominent alkaloid derived from Corydalis bungeana, has demonstrated neuroprotective effects in preclinical models of Parkinson's disease, suggesting an interaction with the dopaminergic system. While direct evidence of dopamine receptor agonism is currently lacking in the scientific literature, related alkaloids from the Corydalis genus have been shown to interact with dopamine receptors. This technical guide provides a comprehensive overview of the current state of research, detailing the known effects of this compound on dopaminergic neurons and the dopaminergic activity of structurally related compounds. Furthermore, this document outlines the requisite experimental protocols to definitively characterize the dopamine agonist or antagonist properties of this compound, offering a roadmap for future investigation.

Introduction: The Enigmatic Role of this compound in Dopaminergic Systems

This compound is a major alkaloid component of Corydalis bungeana, a traditional Chinese medicinal herb.[1] Preclinical studies have highlighted its potential therapeutic value, particularly in the context of neurodegenerative diseases. Research has shown that this compound can attenuate the degeneration of dopaminergic neurons and restore dopamine levels in animal models of Parkinson's disease.[1][2] These findings strongly suggest that this compound modulates the dopaminergic system, though the precise mechanism of action remains to be fully elucidated. While a direct agonist effect on dopamine receptors has not been established, the neuroprotective actions of this compound warrant a thorough investigation into its pharmacological profile at dopamine receptor subtypes. This guide serves to consolidate the existing data and provide a clear framework for future research endeavors.

Current Evidence: Neuroprotection and the Dopaminergic Activity of Related Alkaloids

Current research indicates that this compound's primary documented effect on the dopaminergic system is neuroprotection. In a study utilizing a C. elegans model of Parkinson's disease, this compound was observed to significantly decrease the degeneration of dopaminergic neurons induced by the neurotoxin 6-hydroxydopamine (6-OHDA).[1] Furthermore, this study demonstrated that this compound treatment restored dopamine levels in these models.[1]

While direct binding studies on this compound are absent from the literature, research on other isoquinoline alkaloids isolated from the related plant Corydalis yanhusuo has revealed interactions with the dopamine D1 receptor. However, it is crucial to note that these related compounds have been identified as D1 receptor antagonists, not agonists.[3][4][5][6] This underscores the necessity of empirical testing to determine the specific activity of this compound.

Quantitative Data: Dopamine D1 Receptor Binding Affinities of Corydalis Alkaloids

The following table summarizes the reported binding affinities (Ki) of various alkaloids from Corydalis yanhusuo for the human dopamine D1 receptor. This data provides context for the potential dopaminergic activity of structurally similar compounds like this compound.

| Compound | Ki (nM) at Dopamine D1 Receptor | Reference |

| l-Isocorypalmine | 83 | [3][4] |

| l-Tetrahydropalmatine | 94 | [3] |

| Stylopine | >10,000 | [3] |

| Corydaline | >10,000 | [3] |

| Columbamine | >10,000 | [3] |

| Coptisine | >10,000 | [3] |

| 13-Methylpalmatine | >10,000 | [3] |

| Dehydro-corybulbine | >10,000 | [3] |

Experimental Protocols for Determining Dopamine Agonist Properties

To definitively ascertain whether this compound possesses dopamine agonist properties, a series of established in vitro and in vivo experimental protocols must be employed.

In Vitro Assays

This assay determines the affinity of a compound for specific dopamine receptor subtypes (e.g., D1, D2, D3, D4, D5).

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific human dopamine receptor subtype of interest are prepared from cultured cell lines (e.g., HEK293, CHO).

-

Radioligand Binding: The membranes are incubated with a known radiolabeled antagonist for the target receptor (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2).

-

Competition Binding: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Detection: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

This assay determines the functional consequence of receptor binding, specifically whether the compound acts as an agonist or antagonist at G-protein coupled dopamine receptors. D1-like receptors (D1 and D5) are coupled to Gs, which stimulates adenylyl cyclase and increases intracellular cyclic adenosine monophosphate (cAMP). D2-like receptors (D2, D3, and D4) are coupled to Gi, which inhibits adenylyl cyclase and decreases intracellular cAMP.[7][8]

Methodology for D1-like Receptors (Gs-coupled):

-

Cell Culture: Cells expressing the D1 or D5 receptor are cultured.

-

Compound Incubation: The cells are incubated with varying concentrations of this compound.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit (e.g., AlphaScreen, HTRF).

-

Data Analysis: An increase in cAMP levels indicates agonist activity. The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.

Methodology for D2-like Receptors (Gi-coupled):

-

Cell Culture: Cells expressing the D2, D3, or D4 receptor are cultured.

-

Forskolin Stimulation: The cells are stimulated with forskolin to increase basal cAMP levels.

-

Compound Incubation: The cells are incubated with varying concentrations of this compound in the presence of forskolin.

-

cAMP Measurement: Intracellular cAMP levels are measured.

-

Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates agonist activity. The EC50 is calculated.

In Vivo Assays

This technique measures the levels of dopamine and its metabolites in specific brain regions of freely moving animals, providing a direct assessment of a compound's effect on neurotransmitter release.[9][10]

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a dopamine-rich brain region (e.g., striatum, nucleus accumbens) of an anesthetized animal (e.g., rat, mouse).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

-